molecular formula C29H48O B062878 17-(1,5-dimethylhex-4-enyl)-4,4,10,14-tetramethyl-2,3,4,5,6,7,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol CAS No. 175205-40-0

17-(1,5-dimethylhex-4-enyl)-4,4,10,14-tetramethyl-2,3,4,5,6,7,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol

Cat. No.: B062878
CAS No.: 175205-40-0
M. Wt: 412.7 g/mol
InChI Key: ZRPNFEVAKYBZFA-UHFFFAOYSA-N
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Description

4,4,10,14-Tetramethyl-17-(6-methylhept-5-en-2-yl)-1,2,3,5,6,7,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol is a complex organic compound with the molecular formula C30H50O. It is a triterpenoid, a class of chemical compounds composed of three terpene units with a total of 30 carbon atoms. This compound is known for its intricate structure, which includes multiple rings and methyl groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,10,14-Tetramethyl-17-(6-methylhept-5-en-2-yl)-1,2,3,5,6,7,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol involves several steps, starting from simpler organic molecules. One common synthetic route involves the cyclization of squalene, a natural triterpene, followed by a series of oxidation and reduction reactions to introduce the necessary functional groups and achieve the desired stereochemistry .

Industrial Production Methods

Industrial production of this compound typically involves the extraction of squalene from natural sources such as shark liver oil or plant oils, followed by chemical modification. The process includes purification steps to isolate the desired product and ensure its high purity .

Chemical Reactions Analysis

Types of Reactions

4,4,10,14-Tetramethyl-17-(6-methylhept-5-en-2-yl)-1,2,3,5,6,7,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents like lithium aluminum hydride (LiAlH4), and halogenating agents like bromine (Br2) or chlorine (Cl2). Reaction conditions typically involve controlled temperatures and solvents such as chloroform or methanol .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or alcohols, while reduction can produce alkanes or alkenes .

Scientific Research Applications

4,4,10,14-Tetramethyl-17-(6-methylhept-5-en-2-yl)-1,2,3,5,6,7,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4,4,10,14-Tetramethyl-17-(6-methylhept-5-en-2-yl)-1,2,3,5,6,7,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol involves its interaction with specific molecular targets and pathways. It can bind to receptors on cell membranes, influencing cell signaling pathways and modulating gene expression. This compound may also interact with enzymes, altering their activity and affecting metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4,10,14-Tetramethyl-17-(6-methylhept-5-en-2-yl)-1,2,3,5,6,7,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol is unique due to its specific arrangement of methyl groups and double bonds, which confer distinct chemical properties and biological activities. Its complex structure makes it a valuable compound for studying the intricate relationships between structure and function in triterpenoids .

Properties

IUPAC Name

4,4,10,14-tetramethyl-17-(6-methylhept-5-en-2-yl)-1,2,3,5,6,7,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H48O/c1-19(2)9-8-10-20(3)21-15-17-28(6)22(21)11-12-24-23(28)13-14-25-27(4,5)26(30)16-18-29(24,25)7/h9,20-22,25-26,30H,8,10-18H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRPNFEVAKYBZFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C)C1CCC2(C1CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H48O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70372281
Record name 4,4,14-Trimethyl-18-norcholesta-8,24-dien-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175205-40-0
Record name 4,4,14-Trimethyl-18-norcholesta-8,24-dien-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
17-(1,5-dimethylhex-4-enyl)-4,4,10,14-tetramethyl-2,3,4,5,6,7,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol
Reactant of Route 2
17-(1,5-dimethylhex-4-enyl)-4,4,10,14-tetramethyl-2,3,4,5,6,7,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol
Reactant of Route 3
17-(1,5-dimethylhex-4-enyl)-4,4,10,14-tetramethyl-2,3,4,5,6,7,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol
Reactant of Route 4
17-(1,5-dimethylhex-4-enyl)-4,4,10,14-tetramethyl-2,3,4,5,6,7,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol
Reactant of Route 5
17-(1,5-dimethylhex-4-enyl)-4,4,10,14-tetramethyl-2,3,4,5,6,7,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol
Reactant of Route 6
17-(1,5-dimethylhex-4-enyl)-4,4,10,14-tetramethyl-2,3,4,5,6,7,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol

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